3-(2,5-Dimethoxyphenyl)-1H-pyrrole
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of two methoxy groups on the phenyl ring at positions 2 and 5 makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-1H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrole under acidic conditions. One common method is the Pictet-Spengler reaction, where the aldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenyl derivatives: Compounds like 2,5-dimethoxyphenylacetic acid and 2,5-dimethoxyphenylethylamine share structural similarities.
Other Pyrroles: Compounds like 3-(2,5-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl derivatives.
Uniqueness
3-(2,5-Dimethoxyphenyl)-1H-pyrrole is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
138572-37-9 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-8,13H,1-2H3 |
InChI Key |
HRNBTBINOLAZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CNC=C2 |
Origin of Product |
United States |
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